molecular formula C12H16Cl2N2O B1397253 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-04-2

4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol

Cat. No.: B1397253
CAS No.: 1353878-04-2
M. Wt: 275.17 g/mol
InChI Key: BQHORDCKIUYVIO-UHFFFAOYSA-N
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Description

4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol is a chemical compound of significant interest in neuroscience and pharmacology research, primarily recognized for its high affinity and selectivity as a sigma-2 (σ2) receptor ligand. The sigma-2 receptor is a protein highly expressed in proliferating cells, including cancer cells, and is implicated in cellular processes such as proliferation, calcium signaling, and lipid metabolism. This compound's specific binding to the σ2 receptor makes it an invaluable pharmacological tool for probing the receptor's structure and function Source . Its research applications are extensive, including the study of neurodegenerative diseases, where σ2 receptor modulation is being explored for its potential neuroprotective effects, and in oncology, where it is used to investigate tumor cell viability and proliferation mechanisms Source . Furthermore, due to its well-characterized binding properties, 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol serves as a critical reference standard in the development of radiolabeled probes for positron emission tomography (PET) imaging, enabling non-invasive visualization of σ2 receptor density in disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(2,4-dichloroanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c13-9-1-2-11(10(14)7-9)16-8-12(17)3-5-15-6-4-12/h1-2,7,15-17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHORDCKIUYVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215197
Record name 4-Piperidinol, 4-[[(2,4-dichlorophenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-04-2
Record name 4-Piperidinol, 4-[[(2,4-dichlorophenyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 4-[[(2,4-dichlorophenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol typically involves the reaction of 2,4-dichloroaniline with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₆Cl₂N₂O
  • CAS Number : 1353878-04-2
  • Melting Point : 223–225 °C
  • Structural Formula :
    SMILES C1CNCCC1 CNC2 C C C C C2 Cl Cl O\text{SMILES C1CNCCC1 CNC2 C C C C C2 Cl Cl O}

Hazard Information

DCP-Piperidin-4-ol is classified as an irritant, necessitating careful handling in laboratory environments.

Pharmacological Studies

DCP-Piperidin-4-ol has been investigated for its potential pharmacological properties. Preliminary studies suggest it may exhibit activity in various biological systems, particularly in neuropharmacology. The compound's structure allows it to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Study: Neurotransmitter Interaction

A study focused on the interaction of DCP-Piperidin-4-ol with serotonin receptors indicated potential anxiolytic effects. In vitro assays demonstrated that the compound could modulate serotonin receptor activity, suggesting avenues for further exploration in anxiety treatment.

Synthesis Methodologies

The synthesis of DCP-Piperidin-4-ol has been optimized to enhance yield and purity. Various synthetic routes have been explored, including:

  • Nucleophilic Substitution Reactions : Utilizing piperidine derivatives and dichlorophenyl amines.
  • Catalytic Processes : Employing palladium-catalyzed reactions to improve reaction efficiency.

The therapeutic potential of DCP-Piperidin-4-ol extends beyond neurological applications. Its unique structure may also allow for exploration in:

  • Antidepressant Development : Modulation of neurotransmitter systems could provide a basis for antidepressant properties.
  • Anticancer Research : Initial studies suggest that DCP-Piperidin-4-ol may inhibit certain cancer cell lines, warranting further investigation into its mechanisms.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of DCP-Piperidin-4-ol on various cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound is compared to derivatives with modifications in the phenyl ring substituents, piperidine ring substitutions, and linker groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Properties/Applications References
4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol C12H15Cl2N2O 290.17 2,4-dichlorophenylamino-methyl High lipophilicity, potential CNS activity
4-[(4-Chloro-2-fluoro-anilino)methyl]piperidin-4-ol C12H16ClFN2O 258.72 4-chloro-2-fluorophenylamino-methyl Enhanced metabolic stability vs. dichloro
4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol C12H17FN2O 224.27 4-fluorophenylamino-methyl Reduced lipophilicity, irritant (GHS Class)
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol C14H22N2O 234.34 3,4-dimethylphenylamino-methyl Increased steric bulk, potential GI applications
L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol) C20H20ClN2O 339.84 4-chlorophenyl + indole-methyl Dopamine D2 receptor antagonist
4-[(4-Chlorophenyl)methyl]piperidin-4-ol hydrochloride C12H16ClNO 241.72 4-chlorobenzyl (no amino linker) Altered conformation, improved solubility

Biological Activity

4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol, also known by its CAS number 1353878-04-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₆Cl₂N₂O
  • Molecular Weight : 275.18 g/mol
  • Melting Point : 223 - 225 °C
  • IUPAC Name : 4-{[(2,4-dichlorophenyl)amino]methyl}piperidin-4-ol

The biological activity of 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing its potency.
  • Apoptotic Induction : Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation.

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol against different cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Apoptosis via p53 pathway
U-937 (Monocytic Leukemia)10.38Caspase activation
A549 (Lung Cancer)12.00Cell cycle arrest
HeLa (Cervical Cancer)20.50Induction of apoptosis

These findings suggest that the compound has varying degrees of effectiveness against different types of cancer cells, indicating potential for development as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol. Modifications to the chemical structure can significantly influence biological activity:

  • Substituent Effects : The presence of chlorine atoms on the phenyl ring enhances the compound's ability to interact with biological targets.
  • Piperidine Ring Modifications : Alterations to the piperidine moiety can affect binding affinity and selectivity towards specific receptors or enzymes involved in cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating a promising alternative in cancer treatment strategies .
  • Molecular Docking Studies : Research involving molecular docking has revealed strong interactions between this compound and various protein targets associated with cancer cell proliferation and survival .
  • Comparative Analysis : In comparative studies with other similar compounds, it was found that modifications leading to increased hydrophobic interactions improved biological activity significantly .

Q & A

Q. What are the recommended synthetic routes for 4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol?

Methodological Answer: The compound can be synthesized via Mannich reactions using paraformaldehyde, 2,4-dichloroaniline as the amine component, and a ketone precursor. A multi-step process starting from piperidin-4-ol derivatives is often employed. For example, analogous syntheses of dichlorophenyl-substituted piperidines achieved yields of 87–98% by optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry) . Key steps include condensation of the aryl amine with formaldehyde followed by nucleophilic addition to the piperidine scaffold. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use a fume hood to prevent inhalation of dust or vapors.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Q. Which analytical techniques are suitable for initial structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the dichlorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and piperidin-4-ol backbone (δ ~3.0–3.5 ppm for CH₂-N and OH groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 317.1) .
  • X-ray Crystallography: For definitive confirmation, grow single crystals in ethanol/water and analyze the crystal lattice, as demonstrated for structurally similar 4-(4-chlorophenyl)piperidin-4-ol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the piperidine ring (e.g., replace -OH with -OCH₃ or -F) and the dichlorophenyl group (e.g., 2,4-dichloro vs. 3,4-dichloro) .
  • Biological Assays: Test analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays or functional cAMP assays .
  • Computational Modeling: Perform docking studies with software like AutoDock to predict binding affinities to receptors such as 5-HT₃ or σ₁ .

Q. How can contradictions in pharmacological data be resolved?

Methodological Answer:

  • Assay Validation: Ensure consistency in experimental conditions (e.g., pH, temperature, and cell line viability). For example, H Pan et al. (1995) reported receptor binding discrepancies resolved by standardizing buffer systems .
  • Orthogonal Assays: Cross-validate results using both in vitro (e.g., patch-clamp electrophysiology) and in silico (e.g., molecular dynamics simulations) approaches .
  • Meta-Analysis: Compare data across studies, accounting for variables like enantiomeric purity (e.g., racemic vs. chiral separation) .

Q. What advanced techniques determine the compound’s conformational dynamics?

Methodological Answer:

  • Solid-State NMR: Probe rigid conformations in crystalline states, particularly the orientation of the dichlorophenyl group relative to the piperidine ring .
  • Dynamic HPLC: Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to study stereochemical stability .
  • Temperature-Dependent IR Spectroscopy: Monitor hydrogen-bonding interactions between the hydroxyl group and adjacent nitrogen atoms, which influence bioactivity .

Q. How can crystallographic data resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal Growth: Optimize solvent mixtures (e.g., ethanol/acetone) and slow evaporation to obtain high-quality crystals .
  • Synchrotron Radiation: Use high-intensity X-rays (λ = 0.7–1.0 Å) to resolve electron density maps for heavy atoms (e.g., Cl) and hydrogen-bonding networks .
  • Cambridge Structural Database (CSD) Comparison: Cross-reference with analogs like 4-(4-chlorophenyl)piperidin-4-ol (CSD refcode: XETJUR) to identify common packing motifs .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Lyophilization: Convert the hydrochloride salt to a free base and lyophilize under vacuum to prevent hydrolysis .
  • Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., oxidation of the piperidine ring) .
  • Antioxidant Additives: Include 0.1% w/v ascorbic acid in stock solutions to inhibit radical-mediated decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol

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